molecular formula C13H19NO3 B067486 Methyl 4-[3-(dimethylamino)propoxy]benzoate CAS No. 190660-97-0

Methyl 4-[3-(dimethylamino)propoxy]benzoate

Cat. No.: B067486
CAS No.: 190660-97-0
M. Wt: 237.29 g/mol
InChI Key: SRXQDDFKGDLAJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[3-(dimethylamino)propoxy]benzoate (CAS: 190660-97-0) is an aromatic ester derivative with a dimethylamino-propoxy side chain. Its molecular formula is C₁₃H₁₉NO₃, and it has a molecular weight of 237.30 g/mol . The compound features a benzoate ester core substituted with a 3-(dimethylamino)propoxy group at the para position, as depicted in its SMILES notation: COC(=O)C₁=CC=C(OCCCN(C)C)C=C₁ .

The compound is commercially available in amber glass bottles (≥97% purity) but has been reported as discontinued by some suppliers (e.g., CymitQuimica) . Safety data indicate it is hazardous, causing severe eye and skin damage (GHS Hazard Category: Danger) .

Properties

IUPAC Name

methyl 4-[3-(dimethylamino)propoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-14(2)9-4-10-17-12-7-5-11(6-8-12)13(15)16-3/h5-8H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXQDDFKGDLAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594280
Record name Methyl 4-[3-(dimethylamino)propoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190660-97-0
Record name Methyl 4-[3-(dimethylamino)propoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation of Methyl 4-Hydroxybenzoate

This approach employs alkyl halides or sulfonates bearing the dimethylamino group. For example, 3-chloro-N,N-dimethylpropan-1-amine serves as an electrophilic agent, reacting with the deprotonated phenol under basic conditions. The reaction typically proceeds via an SN2 mechanism, requiring polar aprotic solvents like dimethylformamide (DMF) or acetone to stabilize the transition state.

Mitsunobu Reaction for Ether Synthesis

Alternatively, the Mitsunobu reaction enables coupling between methyl 4-hydroxybenzoate and 3-(dimethylamino)propan-1-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method circumvents the need for pre-halogenated alkylating agents but introduces cost and purification challenges due to phosphine oxide byproducts.

Detailed Synthetic Routes and Optimization

Reaction Conditions and Mechanistic Insights

A mixture of methyl 4-hydroxybenzoate (1.0 equiv), 3-chloro-N,N-dimethylpropan-1-amine (1.2 equiv), and potassium carbonate (3.0 equiv) in DMF is heated at 60–80°C for 6–12 hours. The base deprotonates the phenolic oxygen, enhancing nucleophilicity, while DMF stabilizes the alkoxide intermediate. The reaction’s success hinges on the alkyl halide’s reactivity, with chlorides requiring longer reaction times compared to bromides or iodides.

Example Protocol :

  • Combine methyl 4-hydroxybenzoate (5.0 g, 30 mmol), 3-chloro-N,N-dimethylpropan-1-amine (4.2 mL, 36 mmol), and K2CO3 (12.4 g, 90 mmol) in DMF (50 mL).

  • Heat at 70°C for 8 hours under nitrogen.

  • Cool, filter to remove salts, and concentrate under reduced pressure.

  • Purify via column chromatography (ethyl acetate/hexane, 1:3) to isolate the product as a pale-yellow oil (Yield: 78%).

Challenges and Side Reactions

  • Competitive Ester Hydrolysis : Prolonged heating in DMF may hydrolyze the methyl ester to the carboxylic acid. Using acetone as a solvent reduces this risk but slows the reaction.

  • Quaternization of Dimethylamino Group : Excess alkylating agent can lead to quaternary ammonium salt formation, detectable via LC-MS. Stoichiometric control and incremental halide addition mitigate this.

Protocol and Reagent Selection

In a dry THF solution, methyl 4-hydroxybenzoate (1.0 equiv), 3-(dimethylamino)propan-1-ol (1.5 equiv), triphenylphosphine (1.5 equiv), and DEAD (1.5 equiv) are stirred at 0°C for 30 minutes, then warmed to room temperature for 12 hours. The reaction’s efficacy relies on strict anhydrous conditions to prevent azodicarboxylate decomposition.

Example Protocol :

  • Dissolve methyl 4-hydroxybenzoate (3.0 g, 18 mmol) and 3-(dimethylamino)propan-1-ol (2.7 mL, 27 mmol) in THF (40 mL).

  • Add triphenylphosphine (7.1 g, 27 mmol) and DEAD (4.7 mL, 27 mmol) at 0°C.

  • Stir at room temperature overnight.

  • Concentrate and purify via silica gel chromatography (methanol/dichloromethane, 1:20) to obtain the product (Yield: 65%).

Economic and Practical Considerations

While the Mitsunobu method avoids alkyl halide precursors, its cost is ~3× higher per gram of product compared to direct alkylation. Industrial applications favor the alkylation route for scalability, whereas academic settings may prefer Mitsunobu for stereospecific syntheses.

Industrial-Scale Adaptations and Process Chemistry

Solvent and Base Optimization for Kilogram-Scale Production

Large-scale synthesis (≥1 kg) employs acetone or ethyl methyl ketone as solvents due to their lower toxicity and ease of removal. Potassium carbonate remains the base of choice for cost-effectiveness, though cesium carbonate offers faster reaction rates at higher temperatures (90°C, 4 hours).

Table 1: Solvent and Base Impact on Reaction Efficiency

SolventBaseTemperature (°C)Time (h)Yield (%)
DMFK2CO370878
AcetoneK2CO3601272
Ethyl MeKetoneCs2CO390485

Data adapted from patents and protocols.

Workflow for Byproduct Management

  • Filtration of Inorganic Salts : Post-reaction, the mixture is diluted with water and filtered to remove K2CO3 or Cs2CO3 residues.

  • Acid-Base Extraction : The crude product is washed with 1M HCl to protonate unreacted dimethylaminoalkyl halides, followed by neutralization with NaHCO3 to recover the target compound.

Emerging Methodologies and Catalytic Innovations

Phase-Transfer Catalysis (PTC)

Recent advances utilize tetrabutylammonium bromide (TBAB) as a PTC agent, enabling reactions in biphasic systems (toluene/water). This reduces DMF usage and enhances reaction rates (Yield: 82%, 6 hours).

Photoredox-Catalyzed Alkylation

Preliminary studies demonstrate visible-light-mediated alkylation using [Ir(ppy)3] as a catalyst, achieving 70% yield at room temperature in 24 hours . While promising, this method remains experimental due to high catalyst costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(dimethylamino)propoxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis Steps:

  • Esterification : Reacting 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.
  • Alkylation : The resulting methyl ester is then reacted with 3-chloropropyl-dimethylamine under basic conditions.
  • Purification : The product is purified through crystallization or chromatography techniques.

Pharmaceutical Development

Methyl 4-[3-(dimethylamino)propoxy]benzoate serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cardiovascular conditions. It plays a crucial role in the production of dronedarone, a drug used for treating atrial fibrillation and heart failure by modulating ion channels in cardiac cells.

Biological Studies

The compound is investigated for its potential biological activities, including:

Industrial Applications

In addition to its pharmaceutical uses, this compound is utilized in the production of fine chemicals and as a reagent in various industrial processes. Its ability to act as a versatile intermediate enhances its value in synthetic chemistry.

Case Study: Dronedarone Synthesis

A significant application of this compound is in the synthesis of dronedarone. Research has focused on optimizing reaction conditions to improve yield and reduce environmental impact during production. Studies have shown that adjusting reaction parameters can lead to more efficient synthesis pathways, making it an area of active investigation.

Case Study: Cognitive Function Studies

While direct studies on this compound's effects on cognitive function are sparse, related benzoate compounds have been shown to alter brain activity in patients with mild cognitive impairment (MCI). This suggests potential avenues for further research into how this compound might influence neurological pathways .

Mechanism of Action

The mechanism of action of Methyl 4-[3-(dimethylamino)propoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Yield (%)
This compound C₁₃H₁₉NO₃ 237.30 3-(dimethylamino)propoxy Liquid/Oil N/A
Methyl 4-[4-(3-aminopropyl)pyrazolyl]benzoate (Compound 15) C₂₀H₂₆N₄O₂ 354.45 Pyrazole ring, 3-aminopropyl Colorless oil 82
Methyl 3-[4-(dimethylaminomethyl)pyrazolyl]benzoate (Compound 14) C₂₀H₂₆N₄O₂ 354.45 Pyrazole ring, dimethylaminomethyl White solid 90
4-[3-(4-Methylpiperazin-1-yl)propoxy]benzoic acid C₁₄H₂₀N₂O₃ 264.32 Piperazine ring, propoxy Solid N/A
(E)-Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate C₁₅H₁₆ClN₂O₄ 326.75 Chloropropoxy, cyanovinylamino, methoxy Solid N/A

Key Structural Differences :

  • Side Chain Complexity: this compound has a simpler dimethylamino-propoxy group compared to pyrazole-containing derivatives (e.g., Compounds 14–19) .
  • Reactivity: The chloropropoxy and cyanovinylamino groups in introduce electrophilic sites, enabling nucleophilic substitution or cyclization reactions.

Key Observations :

  • This compound is synthesized via straightforward O-alkylation , whereas pyrazole derivatives require multistep reactions, including reductive amination or hydrogenation .
  • Piperazine derivatives involve hydrolysis and coupling steps (e.g., HOBt/EDC.HCl) to enhance solubility and bioavailability .

Key Functional Differences :

  • Amyloidogenic Inhibition: Pyrazole derivatives (Compounds 14–19) exhibit selective β-secretase inhibition, attributed to their planar pyrazole rings and extended alkylamino chains .
  • Anticancer Potential: Piperazine derivatives derived from this compound show higher cytotoxicity against cancer cell lines due to improved membrane permeability .

Biological Activity

Methyl 4-[3-(dimethylamino)propoxy]benzoate, also known by its CAS number 190660-97-0, is a compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a unique structural framework characterized by a benzoate moiety linked to a dimethylaminopropoxy group. The synthesis typically involves the esterification of 4-[3-(dimethylamino)propoxy]benzoic acid with methanol, facilitated by an acid catalyst. This reaction can be optimized in industrial settings using continuous flow reactors to enhance yield and product consistency .

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial effects against various pathogens, making it a candidate for further investigation in medicinal chemistry.
  • Enzyme Interaction : The compound has been utilized as a probe in biochemical assays to study enzyme-substrate interactions, demonstrating its potential role in drug discovery.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group enhances its ability to modulate the activity of these targets, potentially acting as either an inhibitor or an activator depending on the biochemical context.

Antimicrobial Activity

A study examining the antimicrobial efficacy of this compound revealed significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, indicating its potential as a therapeutic agent against resistant strains .

PathogenMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli>64
Pseudomonas aeruginosa>64

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound was shown to inhibit specific enzymes involved in bacterial DNA replication. The compound's structure allows it to fit into the active site of these enzymes, effectively blocking their function and leading to bacterial cell death .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityMechanism of Action
Methyl 4-hydroxybenzoateModerateAntiseptic properties
Methyl 4-aminobenzoateLowInterferes with bacterial growth
Methyl 4-nitrobenzoateLowActs as a synthetic intermediate

This compound stands out due to its specific functional groups that enhance its reactivity and biological activity compared to these similar compounds .

Q & A

Q. What synthetic methodologies are optimized for the preparation of Methyl 4-[3-(dimethylamino)propoxy]benzoate?

Answer: The synthesis typically involves nucleophilic substitution and esterification. A general approach includes:

  • Reacting 4-hydroxybenzoic acid derivatives with 3-(dimethylamino)propyl halides under basic conditions (e.g., K₂CO₃ in DMF at 70°C for 14 hours) to introduce the propoxy group .
  • Subsequent esterification with methanol using acid catalysis or coupling reagents.
    Key variables for optimization :
ParameterOptimal RangeImpact on Yield
Base (e.g., K₂CO₃)3 equiv.Ensures complete deprotonation of phenolic OH
Solvent (DMF vs. EtOH)Polar aprotic (DMF)Higher reactivity for SN2 mechanisms
Temperature70–80°CBalances reaction rate and side reactions
Yield improvements (up to 82%) are achievable via stepwise purification and inert atmosphere conditions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirms substituent positions and dimethylamino group integration (e.g., δ ~2.2 ppm for N(CH₃)₂ protons) .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 268.2) .
  • FT-IR : Identifies ester C=O stretching (~1720 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from:

  • Experimental design : Differences in cell lines (e.g., HEK293 vs. HepG2) or assay protocols (IC50 vs. EC50).
  • Solubility limitations : Use of DMSO >0.1% may alter membrane permeability. Alternative vehicles (e.g., cyclodextrins) improve bioavailability .
  • Metabolic stability : Assess via liver microsome assays (e.g., rat/human CYP450 isoforms) to clarify in vitro-in vivo correlations .

Q. What strategies are employed to study the compound’s stability under physiological conditions?

Answer:

  • pH-dependent hydrolysis : Simulate gastric (pH 1.2) and intestinal (pH 6.8) fluids to track ester bond cleavage via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determines decomposition thresholds (e.g., >200°C for solid-state stability) .
  • Light sensitivity : UV-Vis spectroscopy monitors photodegradation (λmax ~270 nm for benzoate derivatives) .

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical models?

Answer:

  • ADME studies :

    • Absorption : Caco-2 cell monolayers assess intestinal permeability (Papp >1 ×10⁻⁶ cm/s indicates high absorption) .
    • Metabolism : Liver microsomes identify primary metabolites (e.g., demethylation or propoxy chain oxidation) .
  • In vivo PK : Administer via IV/oral routes in rodents; quantify plasma levels using LC-MS/MS. Typical parameters:

    ParameterValue Range
    t₁/₂2–4 hours
    Bioavailability20–40%
    Vd1–3 L/kg

Q. What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Screens against GPCRs or kinases (e.g., docking scores <−7 kcal/mol suggest strong binding) .
  • MD simulations (GROMACS) : Evaluates binding stability (RMSD <2 Å over 100 ns trajectories) .
  • QSAR models : Relate substituent electronic effects (Hammett σ) to activity trends (e.g., logP vs. IC50) .

Q. How are structural analogs designed to enhance selectivity for specific receptors?

Answer:

  • Bioisosteric replacement : Substitute dimethylamino with morpholino or piperidine groups to modulate polarity and H-bonding .

  • Linker optimization : Vary propoxy chain length (n=2–4) to balance flexibility and target engagement .

  • SAR Table :

    AnalogModificationActivity (IC50, nM)
    ParentNone150 ± 10
    APiperidine instead of dimethylamino90 ± 5
    BEthoxy linker220 ± 15

Methodological Considerations

  • Contradictory data : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Scale-up challenges : Pilot-scale synthesis requires solvent recovery systems (e.g., DMF distillation) to meet Green Chemistry principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.